molecular formula C18H39NO3 B12564842 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- CAS No. 191986-06-8

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)-

Cat. No.: B12564842
CAS No.: 191986-06-8
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-KZNAEPCWSA-N
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Description

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- is an organic compound with the molecular formula C18H39NO3. It is a type of sphingolipid, specifically a phytosphingosine, which is a naturally occurring lipid found in plants and animals. This compound is characterized by its long hydrocarbon chain and multiple hydroxyl groups, making it a significant molecule in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar steps as described above. The process is optimized for high yield and purity, employing advanced techniques such as catalytic hydrogenation and enzymatic reactions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Octadecanetriol, 2-amino-, (2R,3R,4R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

191986-06-8

Molecular Formula

C18H39NO3

Molecular Weight

317.5 g/mol

IUPAC Name

(2R,3R,4R)-2-aminooctadecane-1,3,4-triol

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m1/s1

InChI Key

AERBNCYCJBRYDG-KZNAEPCWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O

Origin of Product

United States

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